molecular formula C19H22N4O4 B2698441 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903168-47-7

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2698441
M. Wt: 370.409
InChI Key: ZNOHRZHVVHRBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a molecular weight of 361.50 g/mol . It contains a piperidine ring, a dihydropyrimidine moiety, and a benzo[b][1,4]dioxine ring. The compound’s structure suggests potential biological activity.

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines. For example, it reacts with aliphatic amines to yield the corresponding acetamides. Additionally, it can form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one when treated with hydrazine hydrate .

Chemical Reactions Analysis

The compound can undergo various reactions, including amide formation with amines and hydrazine, as well as substitution reactions with aniline. These reactions provide insights into its reactivity and potential applications .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound’s structure suggests potential involvement in the synthesis of novel heterocyclic compounds with possible biological activities. For example, Abu-Hashem et al. (2020) reported on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic activities. These compounds were synthesized via reactions involving similar pyrimidine structures, indicating that our compound could be a precursor or intermediate in synthesizing new bioactive molecules with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Hyperglycemic and Anti-Diabetic Potential

Compounds structurally related to the one have been evaluated for their anti-hyperglycemic effects. Moustafa et al. (2021) synthesized carboximidamides linked with pyrimidine moiety and tested their effectiveness in reducing serum glucose levels, indicating potential applications in diabetes management. This research suggests that modifications to the pyrimidine structure, similar to the one described, could yield compounds with significant biological activities, including anti-diabetic effects (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).

Anti-Angiogenic and DNA Cleavage Activities

Further research on compounds with pyrimidine structures has shown potential anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest that our compound, with structural similarities, could be explored for its potential in cancer therapy by inhibiting angiogenesis or affecting DNA integrity in cancer cells (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12-10-17(24)22-19(20-12)23-8-6-13(7-9-23)21-18(25)16-11-26-14-4-2-3-5-15(14)27-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOHRZHVVHRBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.